Technical Guide: Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Technical Guide: Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
CAS Number: 128293-62-9
A Comprehensive Overview for Researchers and Drug Development Professionals
Foreword
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted imidazole core, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, with a focus on its role as a key building block in the development of novel therapeutics. The information presented herein is intended to support researchers, scientists, and drug development professionals in their endeavors to leverage this compound for scientific advancement.
Chemical and Physical Properties
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, with the CAS number 128293-62-9, is a solid compound at room temperature. Its hydrochloride salt is also commercially available under the CAS number 180258-46-2.[1] The fundamental physicochemical properties of the parent compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 128293-62-9 | Internal |
| Molecular Formula | C₇H₁₁N₃O₂ | Internal |
| Molecular Weight | 169.18 g/mol | Internal |
| Appearance | Solid | Internal |
| Predicted Boiling Point | 339.5 ± 34.0 °C | Internal |
| Hydrochloride Salt CAS Number | 180258-46-2 | [1] |
| Hydrochloride Salt Linear Formula | C₇H₁₂ClN₃O₂ | [1] |
Synthesis and Manufacturing
A plausible synthetic route could involve the reaction of an appropriately substituted glyoxal derivative with an amidine in a cyclocondensation reaction, followed by functional group manipulations to introduce the amino and methyl groups at the desired positions.
Caption: A logical workflow for the potential synthesis of the target compound.
Applications in Research and Drug Development
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is recognized as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Precursor for Novel Therapeutics
The compound's structure makes it an attractive starting material for the development of new drugs, particularly in the areas of:
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Neurological Disorders: The imidazole core is a common feature in many centrally active agents. This compound serves as a scaffold for creating novel molecules that could potentially modulate neurotransmitter systems.
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Metabolic Diseases: Imidazole-containing compounds have been explored for their utility in treating metabolic disorders. This precursor allows for the synthesis of derivatives that could be screened for activity against relevant biological targets.
Synthesis of DNA-Binding Polyamides
An important application of this imidazole derivative is in the synthesis of polyamides designed to bind to specific sequences in the minor groove of DNA. These synthetic polyamides can be used as tools in molecular biology to regulate gene expression or as potential therapeutic agents. The imidazole and pyrrole amino acids are key components in constructing these sequence-specific DNA-binding molecules.
Caption: Use as a monomer in the synthesis of DNA-binding polyamides.
Biological Activity and Mechanism of Action
Currently, there is a lack of publicly available data detailing the specific biological activity and mechanism of action of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate itself. Its primary role described in the literature is that of a chemical intermediate. The biological properties of the final compounds derived from this precursor would be highly dependent on the subsequent modifications and the overall structure of the resulting molecule.
Experimental Protocols
As a specific, validated experimental protocol for the synthesis of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is not available in the peer-reviewed literature, a general procedure for a related class of compounds is provided for illustrative purposes.
Disclaimer: This protocol is for a structurally related compound and has not been validated for the synthesis of the title compound. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Illustrative Synthesis of a Substituted Imidazole Carboxylate:
A common method for synthesizing substituted imidazole carboxylates is through the reaction of an amidine with an α-haloketone followed by oxidation and esterification.
Materials:
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Appropriate amidine hydrochloride
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Substituted α-haloketone
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Oxidizing agent (e.g., manganese dioxide)
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Ethanol
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Sodium ethoxide
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Diethyl ether
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Standard laboratory glassware and purification apparatus
Procedure:
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Cyclization: The amidine hydrochloride is reacted with the α-haloketone in a suitable solvent, such as ethanol, in the presence of a base like sodium ethoxide. The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the formation of the imidazole ring.
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Oxidation: The resulting imidazoline intermediate is then oxidized to the corresponding imidazole using an oxidizing agent.
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Esterification: The carboxylic acid functionality on the imidazole ring is then esterified, for example, by reacting with ethanol in the presence of an acid catalyst.
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Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired ethyl imidazole carboxylate.
Conclusion
Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a chemical intermediate with considerable potential in the fields of medicinal chemistry and materials science. Its utility as a building block for synthesizing novel therapeutic agents for neurological and metabolic diseases, as well as for the construction of sequence-specific DNA-binding polyamides, underscores its importance. While detailed information on its own biological activity is limited, its role as a versatile precursor makes it a compound of high interest for further research and development. Future studies focusing on the elaboration of this scaffold are likely to yield novel compounds with significant biological and therapeutic value.
